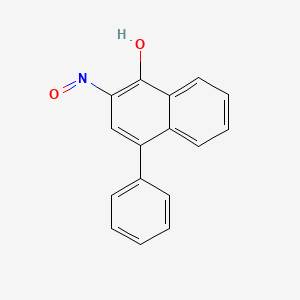![molecular formula C22H19N7O5S B14010032 Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 29822-05-7](/img/structure/B14010032.png)
Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester is a complex organic compound with a unique structure that includes a pyrazole ring, a carboxylic acid group, and various substituents
准备方法
The synthesis of 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Diazotization and Coupling: Introduction of the diazenyl group via diazotization and coupling reactions.
Esterification: Conversion of the carboxylic acid group to the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using common reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid: A simpler analog with a similar core structure but lacking the complex substituents.
1-Methyl-1H-pyrazole-5-carboxylic acid: Another analog with a methyl group instead of the phenyl and diazenyl substituents.
4-Pyrimidinecarboxylic acid: A related compound with a pyrimidine ring instead of the pyrazole ring.
The uniqueness of 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester lies in its specific substituents and the resulting properties, which may offer distinct advantages in certain applications.
属性
CAS 编号 |
29822-05-7 |
|---|---|
分子式 |
C22H19N7O5S |
分子量 |
493.5 g/mol |
IUPAC 名称 |
ethyl 5-oxo-1-phenyl-4-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C22H19N7O5S/c1-2-34-21(31)19-18(20(30)29(27-19)16-7-4-3-5-8-16)26-25-15-9-11-17(12-10-15)35(32,33)28-22-23-13-6-14-24-22/h3-14,18H,2H2,1H3,(H,23,24,28) |
InChI 键 |
OKIZSWHCKYRNIB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)

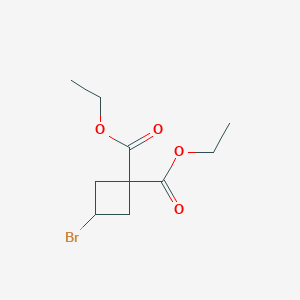
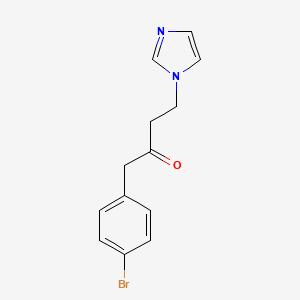
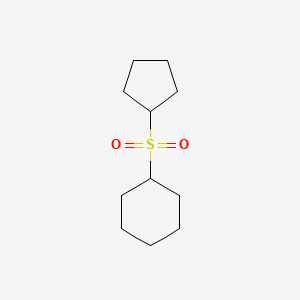

![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
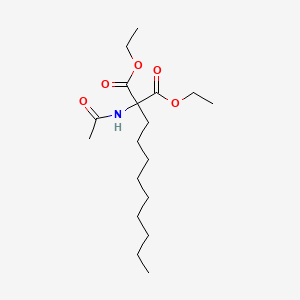
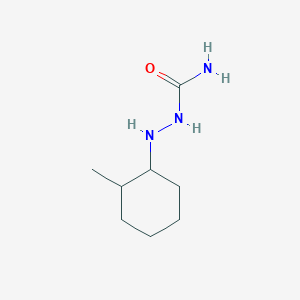
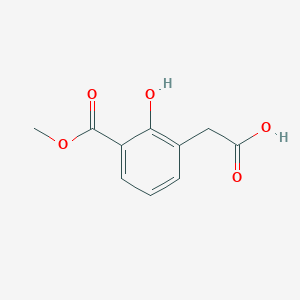
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
